[(2-Chloro-6-fluoro-benzyl)-methyl-amino]-acetic acid
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Overview
Description
[(2-Chloro-6-fluoro-benzyl)-methyl-amino]-acetic acid is an organic compound that features a benzyl group substituted with chlorine and fluorine atoms, a methyl group, and an amino-acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Chloro-6-fluoro-benzyl)-methyl-amino]-acetic acid typically involves multiple steps. One common route starts with the preparation of 2-chloro-6-fluorobenzyl chloride, which is then reacted with methylamine to form the corresponding benzylamine derivative. This intermediate is subsequently reacted with chloroacetic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
[(2-Chloro-6-fluoro-benzyl)-methyl-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorine and fluorine atoms on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
[(2-Chloro-6-fluoro-benzyl)-methyl-amino]-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of [(2-Chloro-6-fluoro-benzyl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-fluorobenzyl chloride
- 2-Chloro-6-fluorobenzyl alcohol
- 2-Chloro-6-fluorobenzoic acid
Uniqueness
[(2-Chloro-6-fluoro-benzyl)-methyl-amino]-acetic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C10H11ClFNO2 |
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Molecular Weight |
231.65 g/mol |
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl-methylamino]acetic acid |
InChI |
InChI=1S/C10H11ClFNO2/c1-13(6-10(14)15)5-7-8(11)3-2-4-9(7)12/h2-4H,5-6H2,1H3,(H,14,15) |
InChI Key |
ZPEMFFGEWPDKRO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=C(C=CC=C1Cl)F)CC(=O)O |
Origin of Product |
United States |
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